2,3-Difluorothiophene
Description
Structure
3D Structure
Properties
CAS No. |
19259-12-2 |
|---|---|
Molecular Formula |
C4H2F2S |
Molecular Weight |
120.12 g/mol |
IUPAC Name |
2,3-difluorothiophene |
InChI |
InChI=1S/C4H2F2S/c5-3-1-2-7-4(3)6/h1-2H |
InChI Key |
ZPPNULGEFMPRJO-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1F)F |
Canonical SMILES |
C1=CSC(=C1F)F |
Synonyms |
2,3-Difluorothiophene |
Origin of Product |
United States |
Synthetic Methodologies for 2,3 Difluorothiophene and Its Derivatives
Halogenation and Dehydrohalogenation Routes to Fluorinated Thiophenes
A foundational approach to fluorinated aromatics involves the introduction of halogen atoms, which can then be either exchanged for fluorine or serve as a handle for subsequent elimination reactions to form the aromatic ring.
One illustrative strategy for creating a difluorothiophene ring involves starting with a saturated, polyfluorinated precursor. For the synthesis of the related isomer, 3,4-difluorothiophene (B98738), a common conceptual pathway begins with 3,3,4,4-tetrafluorothiolane. This saturated heterocycle can undergo a dehydrofluorination reaction, typically promoted by a strong base. The process involves the elimination of two equivalents of hydrogen fluoride (B91410) (HF) from the precursor to introduce two double bonds, thereby forming the aromatic thiophene (B33073) ring. This method highlights a powerful strategy where the fluorine atoms are incorporated into a saturated system first, followed by an aromatization step.
Alternative strategies involve the direct fluorination of a thiophene or dihydrothiophene precursor, followed by a dehydrofluorination step. Nucleophilic fluorination is a common method for introducing fluorine into electron-deficient aromatic systems. nih.gov This can be achieved through processes like the Halex (halogen exchange) reaction, where existing halogens (like chlorine or bromine) are substituted with fluoride using sources such as potassium fluoride (KF). nih.gov Following the introduction of fluorine, if the resulting intermediate is a saturated or partially saturated ring, a subsequent base-induced elimination of hydrogen fluoride can be employed to generate the aromatic difluorothiophene core.
Metal-Mediated and Catalyzed Synthesis
Organometallic chemistry provides a versatile and highly controllable toolkit for the synthesis and functionalization of fluorinated thiophenes. These methods often involve the formation of carbon-metal bonds, which can then be leveraged to create new carbon-carbon or carbon-heteroatom bonds.
Lithiation is a powerful technique for functionalizing heterocyclic compounds. In this approach, a strong lithium-based reagent, such as n-butyllithium (n-BuLi), is used to deprotonate the difluorothiophene ring, creating a highly reactive lithiated intermediate. The position of lithiation is directed by the existing fluoro substituents.
This reactive species can then be "quenched" by adding an electrophile. When trimethyltin chloride (Me₃SnCl) is used as the electrophile, the lithium atom is replaced by a trimethylstannyl group. msu.edu This transmetalation reaction produces a 2,3-difluoro-x-(trimethylstannyl)thiophene derivative. msu.edu This organotin compound is a valuable synthetic intermediate, or "synthon," which is stable but poised for further transformations, most notably in palladium-catalyzed cross-coupling reactions. The general principle of trapping a lithiated intermediate with an electrophile is a robust strategy, as demonstrated in analogous systems like dihalopyridines. nih.gov
Table 1: Key Reagents in Lithiation-Quenching Approach
| Role | Reagent | Example Formula | Function |
|---|---|---|---|
| Substrate | 2,3-Difluorothiophene | C₄H₂F₂S | Ring to be functionalized |
| Lithiating Agent | n-Butyllithium | C₄H₉Li | Deprotonates the ring |
| Quenching Agent | Trimethyltin chloride | (CH₃)₃SnCl | Traps the lithiated intermediate |
Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming C-C bonds in modern organic synthesis. libretexts.org For fluorinated thiophenes, these reactions allow for the precise installation of various substituents onto the heterocyclic core. A common strategy involves using a halogenated difluorothiophene (e.g., a bromo- or iodo-difluorothiophene) as one coupling partner.
The catalytic cycle typically involves three key steps: libretexts.orgyoutube.com
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the difluorothiophene. mdpi.com
Transmetalation: The organic group from an organometallic reagent (e.g., an organoboron reagent in Suzuki coupling or an organotin reagent in Stille coupling) is transferred to the palladium center. libretexts.org
Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst. youtube.com
Studies on 2,3-dibromothiophene (B118489) have shown that these couplings can be highly regioselective, allowing for stepwise functionalization first at the more reactive C2 position, followed by a second coupling at the C3 position. researchgate.net This control is crucial for the synthesis of complex, unsymmetrically substituted difluorothiophene derivatives.
Table 2: Overview of a Typical Palladium-Catalyzed Catalytic Cycle
| Step | Description | Palladium Oxidation State Change |
|---|---|---|
| Oxidative Addition | Pd(0) inserts into the R-X bond of the fluorinated thiophene. | 0 → +2 |
| Transmetalation | An organic group (R') is transferred from another metal (e.g., B, Sn) to the palladium complex. | +2 → +2 |
C-F Bond Activation Strategies for Ring-Fluorinated Thiophene Derivatives
While C-F bonds are notoriously strong and inert, strategies to selectively activate and functionalize them represent a frontier in organofluorine chemistry. rsc.org These methods can provide novel routes to partially fluorinated compounds from more readily available polyfluorinated starting materials. rsc.org
A notable strategy involves the Lewis acid-promoted activation of trifluoromethyl (CF₃) groups on cyclopropane precursors. nii.ac.jpnih.gov In this approach, treatment of a CF₃-bearing cyclopropane with a Lewis acid like diethylaluminum chloride (Et₂AlCl) generates a stabilized difluorocarbocation. nih.gov This electrophilic intermediate can then undergo nucleophilic addition with a sulfur-containing compound, such as a thiocarboxylic acid or a thiol. nii.ac.jp
The resulting product, a 1,1-difluoro-1-alkene, contains the core components necessary for cyclization. nih.gov A subsequent intramolecular cyclization and elimination sequence can then form the desired ring-fluorinated thiophene derivative, such as a 2-fluoro-4,5-dihydrothiophene. nii.ac.jpnih.gov This methodology cleverly uses the C-F bonds of a CF₃ group as latent functionality, activating one C-F bond to initiate a cascade that ultimately builds the fluorinated heterocyclic ring.
Single C-F Bond Activation of CF3-Cyclopropanes
A notable advancement in the synthesis of ring-fluorinated thiophenes involves the single C-F bond activation of trifluoromethyl (CF3)-cyclopropanes. This method provides a regioselective approach to introduce a sulfur functionality, which is a crucial step toward the formation of the thiophene ring.
The process is initiated by treating CF3-bearing cyclopropanes with a Lewis acid, such as diethylaluminum chloride (Et2AlCl). This promotes the elimination of a fluoride ion, leading to the formation of a stabilized difluorocarbocation. The presence of the cyclopropyl group and the remaining fluorine atoms helps to stabilize this cationic intermediate. escholarship.orgacs.org
Once the difluorocarbocation is generated, it readily undergoes nucleophilic addition by sulfur-containing compounds. Both thiocarboxylic acids and thiols have been successfully employed as nucleophiles in this reaction. The sulfur atom attacks the carbocation, leading to the formation of a 1,1-difluoro-1-alkene intermediate with the sulfur functionality introduced at a position delta to the fluorine substituents. This regioselectivity is a key feature of this synthetic route. escholarship.orgacs.org
The reaction with thiocarboxylic acids, such as thiobenzoic acid and thioacetic acid, proceeds efficiently. Similarly, a variety of aromatic and aliphatic thiols can be used, affording the corresponding difluorohomoallyl sulfides in excellent yields. acs.org
Below is a table summarizing the sulfanylation of various CF3-cyclopropanes with thiols, demonstrating the versatility of this method.
| Entry | Cyclopropane | Thiol | Product | Yield (%) |
| 1 | 1a | 4a | 5a | 97 |
| 2 | 1b | 4a | 5b | 92 |
| 3 | 1c | 4a | 5c | 80 |
| 4 | 1d | 4b | 5d | 95 |
| 5 | 1e | 4c | 5e | 88 |
| 6 | 1f | 4d | 5f | 85 |
| 7 | 1g | 4e | 5g | 89 |
| 8 | 1h | 4f | 5h | 98 |
Intramolecular Cyclization Pathways
Following the successful sulfanylation of CF3-cyclopropanes to form 1,1-difluoro-1-alkenes, the next crucial step is an intramolecular cyclization to construct the thiophene ring. The nature of this cyclization is highly dependent on the reaction conditions, particularly the solvent.
The 1,1-difluoroalkenes derived from the reaction with thiocarboxylic acids can undergo a 5-endo-trig cyclization under basic conditions. This process typically involves a deesterification followed by the intramolecular nucleophilic attack of the resulting thiolate onto the difluorovinyl group. escholarship.orgacs.org
A significant finding is the solvent-dependent outcome of the cyclization. When the reaction is carried out in an aprotic solvent, an intramolecular vinylic substitution occurs. In this pathway, one of the fluorine atoms is displaced by the sulfur nucleophile, leading to the formation of 2-fluoro-4,5-dihydrothiophene derivatives. escholarship.orgresearchgate.net
Conversely, if a protic solvent is used, the reaction proceeds via an intramolecular addition pathway. This results in the formation of 2,2-difluorotetrahydrothiophene scaffolds. escholarship.orgresearchgate.net These distinct cyclization pathways offer a valuable tool for selectively synthesizing different types of fluorinated thiophene derivatives, which are of interest for pharmaceutical and agrochemical applications. escholarship.orgresearchgate.net
Green Chemistry Approaches in this compound Synthesis
While specific green chemistry methodologies for the synthesis of this compound are not extensively documented, the principles of green chemistry can be applied to the existing synthetic routes to enhance their environmental compatibility. The focus of green chemistry is on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances.
Exploration of Environmentally Benign Solvents and Conditions
A key aspect of green chemistry is the use of safer and more environmentally friendly solvents. In the synthesis of fluorinated thiophenes, traditional organic solvents are often employed. However, there is a growing interest in replacing these with greener alternatives.
For instance, the use of ionic liquids as catalysts and solvents in the synthesis of thiophene derivatives has been explored. researchgate.net Ionic liquids are salts that are liquid at low temperatures and are known for their low vapor pressure, which reduces air pollution. Their properties can be tuned to suit specific reactions, potentially offering a recyclable and less hazardous reaction medium. While not specifically reported for this compound, the use of nitrate-based ionic liquids, which are halogen-free, has been investigated for the extraction of thiophene from alkanes, indicating their potential as greener solvents in related processes.
Furthermore, the development of solvent-free or microwave-assisted synthetic methods represents another avenue for greening the synthesis of thiophene derivatives. These approaches can lead to shorter reaction times, reduced energy consumption, and minimized solvent waste.
Atom Economy and Waste Minimization Strategies
Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. Reactions with high atom economy are preferred as they generate less waste.
To improve atom economy and minimize waste, several strategies could be considered:
Catalytic Methods: Developing catalytic versions of the C-F bond activation and cyclization reactions would be a significant advancement. A catalytic approach would reduce the amount of reagents needed and minimize the generation of stoichiometric waste. While catalytic C–F bond activation is challenging, it is an active area of research.
Flow Chemistry: Continuous-flow processing is an emerging technology that can improve reaction efficiency, safety, and scalability. acs.org For the synthesis of fluorinated heterocycles, flow chemistry can offer better control over reaction parameters, leading to higher yields and reduced byproduct formation. durham.ac.ukmit.edu This approach could be particularly beneficial for managing the exothermic nature of some of the reaction steps and for handling gaseous reagents if applicable.
Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally benign approach to chemical synthesis. While the direct enzymatic synthesis of this compound is not yet established, biocatalysis is a growing field for the synthesis of organofluorine compounds. escholarship.orgproquest.comnih.govnih.gov Enzymes could potentially be engineered to perform specific steps in the synthetic sequence under mild, aqueous conditions, thereby reducing the reliance on harsh reagents and organic solvents.
By integrating these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally responsible.
Reactivity and Mechanistic Studies of 2,3 Difluorothiophene
C-F Bond Reactivity and Functionalization
The carbon-fluorine bond is the strongest single bond to carbon, making its functionalization a considerable chemical challenge. In aromatic systems like 2,3-difluorothiophene, the C-F bonds are generally robust. However, the presence of these electronegative atoms significantly lowers the energy of the ring's π-orbitals, which is a key factor in its reactivity.
Nucleophilic Aromatic Substitution (S_NAr) is a principal reaction pathway for highly electron-deficient aromatic and heteroaromatic systems. wikipedia.org The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-poor ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. nih.govmasterorganicchemistry.com
For this compound, the two fluorine atoms strongly withdraw electron density from the thiophene (B33073) ring, activating it towards nucleophilic attack. While fluoride (B91410) is generally a poor leaving group due to the strength of the C-F bond, in highly activated systems, its displacement becomes feasible. The substitution can occur at either the C2 or C3 position. Computational and experimental studies on other polyfluorinated aromatic compounds show that the regioselectivity of substitution can be complex, often favoring attack at the position that leads to the most stable Meisenheimer intermediate. nih.gov Heteroarenes, like thiophene, can undergo nucleophilic substitution more readily than their benzene (B151609) analogues because the heteroatom can help stabilize the negative charge of the intermediate. wikipedia.org
Although specific documented examples for this compound are not extensively reported, the principles of S_NAr reactions allow for the prediction of potential transformations with strong nucleophiles under suitable conditions, such as high temperatures or the use of specialized catalysts.
Table 1: Predicted Products of Nucleophilic Aromatic Substitution on this compound
| Nucleophile (Nu⁻) | Reagent Example | Predicted Product(s) |
| Methoxide | Sodium Methoxide (NaOCH₃) | 2-Fluoro-3-methoxythiophene or 3-Fluoro-2-methoxythiophene |
| Thiophenoxide | Sodium Thiophenoxide (NaSPh) | 2-Fluoro-3-(phenylthio)thiophene or 3-Fluoro-2-(phenylthio)thiophene |
| Amide | Sodium Amide (NaNH₂) | 2-Amino-3-fluorothiophene or 3-Amino-2-fluorothiophene |
| Cyanide | Sodium Cyanide (NaCN) | 2-Cyano-3-fluorothiophene or 3-Cyano-2-fluorothiophene |
Note: The table presents hypothetical products based on the principles of S_NAr reactions. The actual regioselectivity and feasibility would require experimental validation.
Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of aromatic compounds. In thiophenes, electrophilic attack is strongly preferred at the C2 and C5 positions due to the ability of the sulfur atom to stabilize the cationic intermediate (the sigma complex). researchgate.net However, substituents on the ring modify this preference. The fluorine atoms at the C2 and C3 positions are deactivating due to their strong electron-withdrawing inductive effect, making this compound less reactive than thiophene itself.
Despite being deactivating, halogens are ortho-, para-directors. In this compound:
The C4 position is ortho to the C3-fluorine and meta to the C2-fluorine.
The C5 position is para to the C2-fluorine and meta to the C3-fluorine. It is also an alpha-position relative to the sulfur atom.
Considering these combined effects, the C5 position is the most electronically favored site for electrophilic attack, as it benefits from being alpha to the sulfur and para to one of the directing fluorine groups. This is analogous to the observed regioselectivity in related substituted thiophenes, such as the acetylation of 2,3-dibromothiophene (B118489), which occurs at the C5 position. tandfonline.com
Table 2: Predicted Major Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Predicted Major Product |
| Bromination | Br₂ / FeBr₃ | 5-Bromo-2,3-difluorothiophene |
| Nitration | HNO₃ / H₂SO₄ | 2,3-Difluoro-5-nitrothiophene |
| Friedel-Crafts Acylation | Acetyl Chloride / AlCl₃ | 1-(2,3-Difluoro-5-thienyl)ethan-1-one |
| Sulfonation | Fuming H₂SO₄ | This compound-5-sulfonic acid |
Radical Reactions Involving Difluorothiophene Scaffolds
Radical reactions offer alternative pathways for the functionalization of aromatic and heteroaromatic compounds. libretexts.orgrsc.org These reactions typically involve the generation of a radical species that can add to or substitute a group on the aromatic ring. Common radical reactions include halogenations under UV light or radical additions initiated by reagents like AIBN. libretexts.org
The high strength of the C-F bond makes it generally resistant to homolytic cleavage, meaning that radical reactions are less likely to proceed via direct C-F bond breaking under typical conditions. Instead, radical substitution would more likely involve the displacement of a hydrogen atom at the C4 or C5 positions. The study of radical reactions on polymer backbones shows that radical addition can be a viable method for post-polymerization functionalization. beilstein-journals.org However, specific research focusing on radical reactions with this compound as a substrate is not extensively documented in the literature. The development of such reactions would likely depend on the generation of highly reactive radical species and conditions that favor reaction at a C-H bond over the C-F bonds.
Cycloaddition Reactions (e.g., Diels-Alder) with Difluorothiophene Derivatives
Cycloaddition reactions, particularly the [4+2] Diels-Alder reaction, are powerful tools for the synthesis of six-membered rings. wikipedia.org The reaction involves a conjugated diene and a dienophile. Thiophene itself is generally a poor diene in Diels-Alder reactions because its participation would require the disruption of its aromatic system, which is energetically unfavorable. researchgate.net Reactions typically require harsh conditions or activation of the thiophene ring, for example, by oxidation to the more reactive thiophene-1-oxide.
In the case of this compound, the electron-withdrawing fluorine atoms further decrease the electron density of the diene system, making it an even less reactive diene in a normal-electron-demand Diels-Alder reaction. Conversely, these electron-withdrawing groups could enhance its reactivity as a dienophile, but this would require reaction with a very electron-rich diene. More commonly, cycloaddition reactions are employed in the synthesis of the fluorinated thiophene ring itself, rather than using a pre-formed fluorothiophene as a reaction component. sci-rad.combeilstein-journals.org For instance, [3+2] cycloadditions are a versatile method for constructing five-membered heterocyclic rings. sci-rad.com
Polymerization Science and Engineering of 2,3 Difluorothiophene Based Monomers
Chain-Growth Polymerization Mechanisms
Chain-growth polymerization is a fundamental process for synthesizing polymers from unsaturated monomers. In this mechanism, an initiator generates a reactive center, which then propagates by sequentially adding monomer units. The entire process consists of initiation, propagation, and termination steps, which collectively determine the final polymer's molecular weight and structure. wikipedia.orgopenstax.org For thiophene-based monomers, including fluorinated derivatives, both radical and ionic pathways can be utilized.
Initiation Pathways (e.g., Free Radical, Cationic)
The initiation of polymerization is a critical step that dictates the nature of the propagating chain. For monomers like 2,3-difluorothiophene, both cationic and free-radical initiation methods are viable, each offering distinct advantages and mechanistic considerations.
Cationic Polymerization: This pathway is particularly effective for thiophene (B33073) derivatives with electron-donating groups. openstax.org The polymerization of 2-halogenated-3-substituted thiophenes can be initiated by Brønsted acids, where the acid protonates the monomer. rsc.orgrsc.org The effectiveness of this process is contingent on the acid's strength and the electron density of the thiophene monomer. rsc.orgrsc.org For electron-poor monomers, a very strong acid like trifluoromethanesulfonic acid is required. rsc.orgrsc.org The proposed mechanism involves the coupling of a neutral monomer with its protonated form, followed by the elimination of a hydrogen halide to create a conjugated, growing chain. rsc.orgrsc.org Lewis acids such as BF₃ and SnCl₄ can also induce cationic polymerization, although they are sensitive to acid scavengers. rsc.org
Free Radical Polymerization: This method involves the use of an initiator that generates free radicals, which then attack the monomer to start the polymer chain. Azobisisobutyronitrile (AIBN) is a common initiator for the free-radical polymerization of thiophene-substituted maleimides. researchgate.nettandfonline.com The polymerization kinetics typically follow a conventional free-radical scheme. researchgate.nettandfonline.com Another approach involves long-wavelength photoinitiated free-radical polymerization, where a conjugated thiophene derivative acts as a photosensitizer in the presence of an onium salt co-initiator. rsc.org The initiation mechanism proceeds through an intermolecular electron transfer from the photoexcited thiophene compound to the onium salt. rsc.org
Anion-Radical Polymerization: While less common for simple thiophenes, anion-radical polymerization has been explored for n-type conjugated polymers, such as those containing thiophene-flanked naphthalene (B1677914) diimides. This process involves the formation of anion-radical monomers that can undergo polymerization. bohrium.com However, the success of this method is highly dependent on the monomer structure, with some derivatives failing to polymerize effectively. bohrium.com
Propagation Dynamics and Chain Transfer Phenomena
Propagation is the step where monomer units are successively added to the growing polymer chain. wikipedia.org In the context of thiophene polymerization, the dynamics of this process are crucial for achieving high molecular weight polymers. During electropolymerization, oligomers can accumulate near the electrode surface, forming a dense region that influences mass transport and further polymerization. acs.org The rate of propagation can be affected by factors such as the solubility of the growing oligomers. acs.org
Chain transfer is a reaction that terminates a growing polymer chain but simultaneously initiates a new one. du.edu.eg This can occur through transfer to a monomer, polymer, or a deliberately added chain transfer agent. du.edu.eg In the synthesis of conjugated polymers, chain transfer events can influence the polymer's molecular weight and introduce branching. du.edu.egbohrium.com For instance, in the polymerization of certain thiophene maleimides, chain transfer to the thiophene moiety can result in lower molecular weight homopolymers. tandfonline.com The introduction of comonomers can sometimes mitigate this effect. tandfonline.com Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, using specific chain transfer agents, has been successfully employed to synthesize well-defined conjugated copolymers. rsc.org
Termination Processes
Termination is the final stage of chain-growth polymerization, where the reactive center of the growing chain is deactivated, leading to a "dead" polymer. wikipedia.org This can happen through the reaction of two growing chains or with an impurity. researchgate.net In living polymerizations, where termination is largely absent, the chains remain active until deliberately quenched. umich.edu The termination of living poly(3-hexylthiophene) has been studied using thiophene Grignard reagents. epa.govnitech.ac.jp The structure of the resulting polymer's end-group depends on the specific Grignard reagent used and the efficiency of elementary steps like transmetalation and reductive elimination. epa.gov In some cases, the addition of specific agents can facilitate a clean termination and functionalization of the polymer chain end. epa.gov
Direct Arylation Polycondensation (DArP) of Difluorothiophene Monomers
Direct Arylation Polycondensation (DArP) has become a prominent, more sustainable alternative to traditional cross-coupling reactions for synthesizing conjugated polymers. researchgate.net This method involves the direct coupling of a C-H bond with a C-halogen bond, reducing the number of synthetic steps and avoiding the preparation of organometallic reagents. researchgate.netdtu.dk
Reactivity and Regioselectivity in DArP
The success of DArP is highly dependent on the reactivity and regioselectivity of the C-H bond activation. The introduction of fluorine atoms onto the thiophene ring significantly impacts these aspects. Fluorination can dramatically increase the rate of polymerization. acs.orgresearchgate.net For example, the polymerization of a non-fluorinated dithienobenzothiadiazole (DTBT) took 66 hours, while its tetra-fluorinated counterpart polymerized in just 11 minutes. acs.orgresearchgate.net
Regioselectivity, the control over which C-H bond reacts, is a critical challenge in DArP of thiophenes. Undesired side reactions, such as β-branching, can occur, leading to defects in the polymer chain that are detrimental to its electronic properties. nsf.govacs.org The reactivity of different C-H bonds can change as the polymer chain grows, making control over regioselectivity complex. nsf.govacs.org Studies on β-fluorinated bithiophenes have shown that both 4,4′-difluoro-2,2′-bithiophene and 3,3′,4,4′-tetrafluoro-2,2′-bithiophene are highly reactive C-H monomers for DArP, allowing for the synthesis of high molecular weight polythiophenes with few observable defects under optimized conditions. researchgate.netresearchgate.netacs.org However, the choice of the C-Br comonomer can also influence the outcome, with some combinations leading to homo-coupling defects. acs.org
Catalyst Systems for Efficient DArP
The development of efficient catalyst systems is crucial for the success of DArP. Palladium-based catalysts are commonly employed. researchgate.net The choice of ligand for the palladium catalyst plays a significant role in the catalytic efficiency, especially in non-coordinating solvents like THF and toluene (B28343). researchgate.net Novel catalysts using ligands such as P(2-MeOC₆H₄)₃ have shown high activity in these solvents, enabling the synthesis of well-controlled polymer structures. researchgate.net The catalytic system typically includes a palladium precatalyst, a phosphine (B1218219) ligand, a carboxylic acid additive, and a carbonate base. researchgate.net The optimization of these components is key to achieving high-performance conjugated polymers via DArP. researchgate.net
Interactive Data Table: Comparison of Polymerization Times for Fluorinated and Non-Fluorinated DTBT Monomers
This table illustrates the dramatic effect of fluorine substitution on the polymerization rate in a Direct Arylation Polycondensation (DArP) reaction. acs.orgresearchgate.net
| Monomer | Degree of Fluorination | Polymerization Time |
| M1 (DTBT) | Non-fluorinated | 66 hours |
| M2 (DTBT) | Tetra-fluorinated | 11 minutes |
Interactive Data Table: Catalyst Systems for Direct Arylation Polycondensation (DArP)
This table summarizes typical components of catalyst systems used for the DArP of thiophene-based monomers. The specific choice and combination of these components are optimized to control reactivity and minimize defects. researchgate.netresearchgate.net
| Component | Example(s) | Role in Reaction |
| Palladium Pre-catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |
| Ligand | P(2-MeOC₆H₄)₃, SPhos, XPhos | Stabilizes the catalyst, influences reactivity and selectivity. |
| Acid Additive | Pivalic acid (PivOH) | Facilitates the C-H activation step (concerted metalation-deprotonation). |
| Base | K₂CO₃, Cs₂CO₃ | Neutralizes the acid formed during the reaction, regenerates the catalyst. |
| Solvent | Toluene, Mesitylene, DMAc | Provides the reaction medium, can influence catalyst activity. |
Stille Coupling Polymerization for this compound Copolymers
Stille coupling polymerization is a powerful and versatile method for the synthesis of conjugated copolymers, including those incorporating this compound units. This palladium-catalyzed cross-coupling reaction typically involves the reaction of an organostannane monomer with an organohalide monomer. For the creation of this compound copolymers, a common strategy is to use a distannyl derivative of difluorothiophene, such as (3,4-difluorothiophene-2,5-diyl)bis(trimethylstannane), and react it with a dibrominated comonomer.
The choice of comonomer is critical as it allows for the tuning of the resulting polymer's electronic and physical properties. Commonly used comonomers include electron-accepting units like 2,1,3-benzothiadiazole (B189464) (BTZ) and diketopyrrolopyrrole (DPP), which, when paired with the electron-donating thiophene unit, create donor-acceptor (D-A) copolymers with tailored band gaps. For instance, copolymers of diketopyrrolopyrrole with thiophene derivatives have been synthesized via Stille coupling, yielding polymers with molecular weights ranging from 4.3 to 16.5 kDa that are soluble in common organic solvents like toluene and chloroform. core.ac.uk
The reaction conditions, particularly the palladium catalyst system and reaction time, can influence the molecular weight and properties of the final polymer. For example, researchers have synthesized a series of conjugated copolymers using Stille coupling, obtaining different molecular weight polymers by modifying the reaction conditions. researchgate.net In one study, a tetrafluorinated 4,7-bis(3,4-difluorothiophen-2-yl)-2,1,3-benzothiadiazole monomer was polymerized with dithieno[3,2-b:2',3'-d]germole via Stille coupling to produce a low band gap polymer. researchgate.net This highlights the utility of Stille coupling in incorporating complex, multi-fluorinated monomers into polymer backbones.
The table below summarizes representative examples of copolymers synthesized using Stille coupling involving fluorinated thiophene derivatives.
Table 1: Examples of this compound Copolymers via Stille Coupling
| Comonomer | Catalyst System (Typical) | Resulting Polymer Properties | Reference |
|---|---|---|---|
| Dithieno[3,2-b:2',3'-d]germole | Palladium-based (e.g., Pd(PPh₃)₄) | Low band gap, high ionization potential | researchgate.net |
| Diketopyrrolopyrrole (DPP) | Palladium-based | Molecular weights of 4.3-16.5 kDa, soluble in organic solvents | core.ac.uk |
| Naphthalene diimide (NDI) | Palladium-based | Varied molecular weights based on conditions, good n-channel properties | researchgate.net |
Electrochemical Polymerization of Difluorothiophene Derivatives
Electrochemical polymerization is an alternative method for synthesizing conjugated polymers directly onto an electrode surface. This technique involves the oxidative polymerization of monomers from a solution containing an electrolyte. For thiophene and its derivatives, electropolymerization proceeds via the formation of radical cations, which then couple to form the polymer chain. The resulting polymer film is deposited onto the working electrode in its doped, conductive state.
The properties of the electrochemically synthesized polymer film, such as morphology, conductivity, and mechanical strength, are highly dependent on the experimental conditions. researchgate.net Key parameters include the choice of solvent, the nature and concentration of the electrolyte, monomer concentration, temperature, and the applied potential or current density. researchgate.nettandfonline.com For instance, galvanostatic (constant current) conditions are often employed for electropolymerization. tandfonline.com The use of Lewis acids, such as those on a fluorine basis, has been shown to catalyze thiophene electropolymerization, allowing the reaction to proceed under milder conditions. sciforum.net
While specific studies focusing exclusively on the electrochemical polymerization of this compound are not extensively detailed in the provided literature, the general principles for thiophene derivatives are applicable. It is known that thiophene monomers can be electropolymerized at anodic potentials, typically between 1.2 V and 1.6 V versus a saturated calomel (B162337) electrode (SCE). rsc.org The introduction of electron-withdrawing fluorine atoms onto the thiophene ring is expected to increase the monomer's oxidation potential, thus requiring higher applied potentials for polymerization compared to non-fluorinated thiophene.
Researchers have successfully synthesized various thiophene-containing polymers electrochemically. For example, poly-3-thienylboronic acid was synthesized via cyclic voltammetry in a mixture of boron trifluoride diethyl etherate and acetonitrile. acs.org Similarly, donor-acceptor type polymers have been synthesized by the electrochemical polymerization of monomers containing thiophene derivatives as the donor unit. harvard.edu These studies demonstrate the viability of electrochemical methods for creating functional polythiophene films, a strategy that could be extended to fluorinated thiophene derivatives. core.ac.uk
Table 2: Key Parameters in Electrochemical Polymerization of Thiophene Derivatives
| Parameter | Influence on Polymer Properties | Typical Conditions/Observations | Reference |
|---|---|---|---|
| Solvent/Electrolyte | Affects polymer solubility, conductivity, and morphology. | Acetonitrile with 0.2 M LiClO₄ is a common system. core.ac.uk Boron trifluoride diethyl etherate (BFEE) enables milder polymerization conditions. sciforum.net | core.ac.uktandfonline.comsciforum.net |
| Applied Potential | Controls the rate of polymerization and can affect film quality. Higher potentials may be needed for fluorinated monomers. | Typically 1.2 V to 1.6 V vs. SCE for thiophene. rsc.org | researchgate.netrsc.org |
| Monomer Structure | Substituents on the thiophene ring determine the polymer's electronic properties and polymerization potential. | Electron-withdrawing groups increase oxidation potential. rsc.org | tandfonline.comrsc.org |
Influence of Fluorination on Polymerization Kinetics and Thermodynamics
The introduction of fluorine atoms onto the thiophene backbone has profound effects on both the kinetics and thermodynamics of polymerization and the properties of the resulting polymers. These effects stem from the high electronegativity and small size of the fluorine atom.
Kinetics: Fluorination can significantly impact polymerization kinetics. In some polymerization reactions, such as Direct Heteroarylation Polymerization (DHAP), fluorination has been observed to dramatically increase the reaction rate. For example, the polymerization time for a dithieno-2,1,3-benzothiadiazole monomer went from 66 hours for the non-fluorinated version to just 11 minutes for a tetra-fluorinated analogue. researchgate.netacs.org This acceleration is attributed to the fluorine atom lowering the activation energy of the adjacent C-H bond. researchgate.net However, fluorination can also present kinetic challenges. The resulting polymers often exhibit reduced solubility, which can lead to premature precipitation during polymerization and aggregation during device fabrication, making processing more difficult. harvard.edu
Thermodynamics: Thermodynamically, fluorination exerts a strong influence on the electronic energy levels and intermolecular interactions of the polymer.
Energy Levels: Fluorine's strong electron-withdrawing nature typically lowers both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the polymer. researchgate.netnih.gov This stabilization of the HOMO level is particularly advantageous in photovoltaic applications as it can lead to a higher open-circuit voltage (Voc). harvard.edu
Backbone Planarity and Intermolecular Interactions: Fluorine substitution can promote a more planar polymer backbone conformation. researchgate.netnih.gov This increased planarity, along with the potential for non-covalent F···H or F···S interactions, can strengthen intra- and inter-chain interactions. harvard.edu This often leads to an enhanced tendency for the polymer to aggregate in solution and form more ordered, crystalline structures in thin films. researchgate.netacs.org
Surface Energy: Fluorination of side chains can significantly lower the surface energy of the polymer. nih.gov This property is crucial in the context of bulk heterojunction solar cells, where the difference in surface energy between the donor polymer and the acceptor material influences the morphology of the active layer blend. nih.gov
The table below contrasts the properties of fluorinated thiophene-based polymers with their non-fluorinated counterparts, illustrating the thermodynamic consequences of fluorine substitution.
Table 3: Thermodynamic Effects of Fluorination on Thiophene-Based Polymers
| Property | Non-Fluorinated Polymer | Fluorinated Polymer | Influence of Fluorination | Reference |
|---|---|---|---|---|
| HOMO Energy Level | Higher (less stable) | Lower (more stable) | Deepens HOMO level, potentially increasing Voc | researchgate.netnih.govnih.gov |
| Backbone Conformation | Less planar | More planar | Enhances π-conjugation and intermolecular packing | researchgate.netnih.gov |
| Intermolecular Aggregation | Lower tendency | Higher tendency | Promotes crystallinity and ordered domains | researchgate.netacs.org |
| Charge Carrier Mobility | Generally lower | Often higher | Improved mobility due to better packing and planarity | frontiersin.org |
Advanced Materials Applications of 2,3 Difluorothiophene Containing Polymers
Organic Electronics Applications
The introduction of 2,3-difluorothiophene into polymer structures has proven to be a pivotal strategy in the advancement of organic electronics. Its electron-withdrawing nature and influence on polymer backbone conformation have led to significant improvements in devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
This compound serves as a crucial electron-deficient building block in the synthesis of donor-acceptor (D-A) type π-conjugated polymers. researchgate.netfrontiersin.org Its incorporation into the polymer backbone, often through methods like Stille coupling polymerization, allows for the precise tuning of the material's electronic properties. researchgate.netacs.org The fluorine atoms on the thiophene (B33073) ring exert a strong inductive effect, effectively lowering the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the resulting polymer. nih.govnih.gov This modulation of frontier molecular orbitals is a key factor in designing high-performance semiconducting polymers for various electronic applications. nih.govacs.org
The use of this compound can also enhance the planarity of the polymer backbone. acs.org For instance, in polymers containing diketopyrrolopyrrole (DPP) units, the fused thieno[2,3-b]pyridine (B153569) flanking units can alleviate steric hindrance, leading to a more planar conjugated structure when copolymerized with 3,4-difluorothiophene (B98738). acs.orgkaust.edu.sa This increased planarity facilitates stronger intermolecular π-π stacking, which is beneficial for charge transport.
The integration of this compound into semiconducting polymers has a profound impact on the charge carrier mobility in OFETs. The electron-withdrawing fluorine atoms can stabilize electrons on the polymer chain, enabling efficient electron transport even in less ordered film structures. documentsdelivered.com This has led to the development of high-performance ambipolar transistors, capable of transporting both holes and electrons.
For example, a polymer incorporating difluoroterthiophene and diketopyrrolopyrrole (DPP) exhibited balanced high hole and electron mobilities. scispace.com In another study, a donor-acceptor polymer with difluorothiophene as the donor and a half-fused DPP as the acceptor demonstrated impressive ambipolar behavior with a hole mobility (μh) of 2.23 cm²/Vs and an electron mobility (μe) of 1.08 cm²/Vs. frontiersin.orgnih.gov This was a significant improvement compared to a similar non-fused DPP-based polymer. frontiersin.orgnih.gov The enhanced performance is attributed to a more planar backbone and shorter π-π stacking distance. nih.gov
The table below summarizes the charge carrier mobilities of some this compound-containing polymers in OFETs.
| Polymer System | Hole Mobility (μh) (cm²/Vs) | Electron Mobility (μe) (cm²/Vs) | Reference |
| Difluorothiophene and half-fused DPP | 2.23 | 1.08 | frontiersin.orgnih.gov |
| Non-fused DPP (for comparison) | 0.78 | 0.24 | nih.gov |
| Furan-substituted DPP and 3,4-difluorothiophene | 0.26 | 0.12 | researchgate.net |
In the realm of organic photovoltaics, this compound is instrumental in tuning the electronic and optical properties of polymer donors to enhance device efficiency. The fluorination of the polymer backbone lowers both the HOMO and LUMO energy levels. nih.gov The lowering of the HOMO level is particularly advantageous as it can lead to a higher open-circuit voltage (Voc) in the solar cell. researchgate.net
Furthermore, the introduction of this compound can influence the absorption spectrum of the polymer. For instance, a wide band-gap polymer donor composed of benzo[1,2-b:4,5-b']dithiophene (BDT) and 3,4-difluorothiophene units exhibited an optical bandgap of approximately 2.1 eV. researchgate.net The ability to tune the bandgap allows for better matching with the solar spectrum and optimization of light harvesting.
The fluorination strategy has proven effective in improving the power conversion efficiencies (PCEs) of OPVs. For example, a polymer donor with fluorinated thiophene showed a nearly two-fold increase in PCE in solar cells with an ITIC acceptor compared to its non-fluorinated counterpart. researchgate.net
The development of high-performance n-type organic semiconductors, which primarily transport electrons, is crucial for the fabrication of efficient organic electronic circuits. rsc.org The strong electron-withdrawing nature of the imide group, often used in n-type polymers, can be further enhanced by the introduction of fluorine atoms. rsc.org
Copolymerizing electron-deficient units like 3,4-difluorothiophene with other acceptor moieties has been a successful strategy for creating n-type materials. princeton.edu For example, a polymer, pTPDPP-TF, created by copolymerizing a thieno[2,3-b]pyridine-flanked DPP with 3,4-difluorothiophene, exhibited a high electron affinity of -4.1 eV and was successfully used as an n-type semiconductor in OFETs and all-polymer solar cells. acs.orgkaust.edu.sa This polymer achieved a promising n-type charge carrier mobility of 0.1 cm²/Vs. acs.orgkaust.edu.sa This demonstrates the effectiveness of incorporating this compound in designing efficient electron-transporting polymers. documentsdelivered.comrsc.org
Structure-Property-Performance Relationships in Difluorothiophene-Based Materials
The performance of electronic devices based on this compound-containing polymers is intrinsically linked to the material's solid-state structure. The substitution with fluorine atoms not only modifies the electronic properties but also significantly influences how the polymer chains pack together in the solid state, which in turn dictates the charge transport efficiency.
The introduction of this compound can promote a more ordered and crystalline thin-film morphology, which is highly desirable for efficient charge transport. nih.gov The fluorine atoms can participate in non-covalent interactions, such as F···H and F···S interactions, which can help to planarize the polymer backbone and encourage tighter interchain packing. scispace.com
For instance, the incorporation of difluorothiophene into a polymer backbone has been shown to enhance π-π stacking through hydrogen bonding between the electronegative fluorine atoms and hydrogen atoms on neighboring polymer chains. scispace.com This can lead to a higher degree of crystallinity and more favorable molecular orientation for charge transport. nih.gov
Modulation of Frontier Molecular Orbital Energy Levels (HOMO/LUMO)
The incorporation of this compound units into conjugated polymer backbones is a potent strategy for modulating their frontier molecular orbital (FMO) energy levels. The high electronegativity of the fluorine atom exerts a strong electron-withdrawing inductive effect, which consistently leads to a stabilization, or lowering, of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. nih.govfrontiersin.orgmdpi.com This targeted tuning of FMOs is critical for designing high-performance organic electronic devices.
A primary and consistently observed consequence of including this compound is the significant depression of the polymer's HOMO energy level. frontiersin.orgrsc.orgbohrium.com This effect is highly desirable in applications such as organic photovoltaics (OPVs), as a deeper HOMO level in the donor polymer can lead to a higher open-circuit voltage (Voc), a key parameter for device efficiency. frontiersin.orgrsc.org For instance, studies on donor-acceptor copolymers have demonstrated that systematic fluorination of the polymer backbone leads to a gradual lowering of the HOMO level. In a series of poly(thiophene-quinoxaline) copolymers, increasing the number of fluorine substituents from zero (PT-QX) to two (PT-DFQX) resulted in the HOMO level decreasing from -5.10 eV to -5.33 eV. rsc.orgresearchgate.net Similarly, the fluorinated polymer P2-3T2F, which contains a difluoroterthiophene segment, was shown to have a deeper HOMO level compared to its non-fluorinated counterpart, P1-3T. researchgate.net
The impact on the LUMO energy level, while also generally showing a downward trend, can be more varied. mdpi.com In some polymer systems, the LUMO level is lowered to a similar extent as the HOMO level. nih.gov Theoretical calculations on a repeating unit featuring furan-substituted diketopyrrolopyrrole (DPP) and 3,4-difluorothiophene showed that both HOMO and LUMO energies are stabilized by approximately 0.2 eV compared to the non-fluorinated analogue. scispace.com However, in other systems, the LUMO level is less affected by fluorination than the HOMO level. rsc.orgresearchgate.net In the case of the PT-QX copolymer series, the LUMO levels remained nearly constant while the HOMO levels were progressively lowered with increased fluorination. rsc.orgresearchgate.net This differential modulation is a key aspect of band gap engineering.
The table below presents data from various research findings on this compound-containing polymers, illustrating the effect of fluorination on FMO energy levels.
Table 1: HOMO and LUMO Energy Levels of Selected Fluorinated Polymers
| Polymer | Monomer Units | HOMO (eV) | LUMO (eV) | Source(s) |
|---|---|---|---|---|
| PT-QX (0F) | Thiophene, Quinoxaline | -5.10 | - | rsc.org, researchgate.net |
| PT-FQX (1F) | Thiophene, Fluoroquinoxaline | -5.18 | - | rsc.org, researchgate.net |
| PT-DFQX (2F) | Thiophene, Difluoroquinoxaline | -5.33 | - | rsc.org, researchgate.net |
| P1-3T | Terthiophene, Benzothiadiazole | - | - | researchgate.net |
| P2-3T2F | Difluoroterthiophene, Benzothiadiazole | Deeper than P1-3T | - | researchgate.net |
| PBDT[2H]T | Benzo[1,2-b:4,5-b']dithiophene, Thiophene | - | - | frontiersin.org |
| PBDT[2F]T | Benzo[1,2-b:4,5-b']dithiophene, 3,4-Difluorothiophene | Lower than PBDT[2H]T | - | frontiersin.org |
Note: A direct comparison of absolute values between different studies can be complex due to variations in measurement techniques (e.g., cyclic voltammetry, DFT calculations). The trends within a single study are most indicative of the substituent effects.
Band Gap Engineering in Conjugated Polymers
Band gap engineering is a fundamental aspect of designing conjugated polymers for specific optoelectronic applications, and the use of this compound is an effective tool for this purpose. The energy band gap (Eg) of a polymer is determined by the difference between its LUMO and HOMO energy levels. By strategically incorporating this compound, researchers can manipulate these levels to either maintain, widen, or narrow the band gap to suit the desired application. frontiersin.orgmdpi.com
Conversely, a more common and powerful strategy involves the widening of the band gap. This occurs in polymer systems where the introduction of this compound lowers the HOMO level more profoundly than the LUMO level. mdpi.comrsc.orgresearchgate.net For instance, a systematic study of copolymers with increasing fluorine content (the PT-QX series) demonstrated that as fluorine atoms were added, the HOMO level was progressively lowered while the LUMO level remained almost unchanged. This resulted in a controlled widening of the energy band gap and a corresponding blue-shift in the polymer's absorption peaks. rsc.orgresearchgate.net This widening of the band gap can be advantageous for applications like all-polymer solar cells, where a wide band gap donor is needed to complement a narrow band gap acceptor. bohrium.com
The ability to fine-tune the band gap by incorporating this compound highlights its importance in the rational design of advanced polymeric materials for organic electronics.
Table 2: Band Gap of Selected this compound-Containing Polymers
| Polymer | HOMO (eV) | LUMO (eV) | Optical Band Gap (Egopt) (eV) | Source(s) |
|---|---|---|---|---|
| PT-QX (0F) | -5.10 | - | Widened with F | rsc.org, researchgate.net |
| PT-FQX (1F) | -5.18 | - | Widened with F | rsc.org, researchgate.net |
| PT-DFQX (2F) | -5.33 | - | Widened with F | rsc.org, researchgate.net |
| PBDT[2F]T | Lowered | Lowered | - | frontiersin.org |
| PBF0 (0% F) | -5.20 | -3.50 | 1.70 | mdpi.com |
| PBF100 (100% F) | -5.26 | -3.50 | 1.76 | mdpi.com |
Note: The optical band gap is often estimated from the onset of the UV-vis absorption spectrum.
Table of Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| 3,4-Difluorothiophene | 2FT, DFT |
| Poly(thiophene-quinoxaline) | PT-QX (0F) |
| Poly(thiophene-fluoroquinoxaline) | PT-FQX (1F) |
| Poly(thiophene-difluoroquinoxaline) | PT-DFQX (2F) |
| Benzothiadiazole | BT |
| Diketopyrrolopyrrole | DPP |
| Benzo[1,2-b:4,5-b']dithiophene | BDT |
| Poly[4,8-bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b']dithiophene-thiophene] | PBDT[2H]T |
| Poly[4,8-bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b']dithiophene-3,4-difluoro-thiophene] | PBDT[2F]T |
| 1,4-bis(3,4-difluorothiophen-2-yl)-2,5-difluorobenzene | 2FPh-2FTh |
| Isoindigo | IID |
| Naphthalene (B1677914) diimide | NDI |
Computational Chemistry and Theoretical Investigations of 2,3 Difluorothiophene
Electronic Structure Analysis
The electronic properties of 2,3-difluorothiophene are central to its potential applications. Key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the resulting HOMO-LUMO gap, excitation energies, and oscillator strengths are routinely investigated using computational methods.
The introduction of fluorine atoms into the thiophene (B33073) ring significantly influences its electronic structure. Fluorine's high electronegativity leads to a reduction in the electron-donating property of the thiophene unit. rsc.org This modification results in a lowering of the HOMO energy level, which can be advantageous in designing materials with improved stability. researchgate.netscispace.com
The HOMO-LUMO gap is a critical parameter that determines the electronic and optical properties of a molecule. nih.gov For polymers incorporating difluorothiophene units, the band gap can be effectively tuned. For instance, a polymer composed of benzo[1,2-b:4,5-b']dithiophene (BDT) and 3,4-difluorothiophene (B98738) was reported to have a HOMO-LUMO gap of 2.1 eV. researchgate.net Theoretical calculations, often employing Density Functional Theory (DFT), are crucial for predicting these energy levels and guiding the synthesis of materials with desired electronic properties. researchgate.net
Excitation energies, which correspond to the energy required to promote an electron from the ground state to an excited state, are also a key focus of computational studies. Time-dependent DFT (TDDFT) is a widely used method to calculate these energies and predict the absorption spectra of molecules. mdpi.com The oscillator strength, a measure of the probability of a particular electronic transition, determines the intensity of absorption bands. researchgate.netlasalle.edu For instance, a study on a series of conjugated polymers showed that strong electron-withdrawing groups on the thiophene moiety can lead to a shift in the maximum oscillator strength from the first excited state to higher excited states. acs.orgresearchgate.net
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional arrangement of atoms in a molecule, or its conformation, plays a crucial role in determining its physical and chemical properties. organicchemistrytutor.com Conformational analysis of this compound and its derivatives is essential for understanding how the molecule packs in the solid state and how its shape influences intermolecular interactions.
Computational studies have shown that all fluorothiophenes, including this compound, are expected to have planar structures due to the stabilizing effects of the delocalization of sulfur's non-bonding p-electrons within the aromatic ring. iau.ir However, when incorporated into larger molecules or polymers, torsional angles between the thiophene unit and adjacent moieties become important. For instance, in polymers, the rotation barrier between adjacent rings can be influenced by non-bonding interactions, such as those between fluorine and sulfur atoms. researchgate.net
Prediction of Spectroscopic Properties
Computational chemistry is extensively used to predict various spectroscopic properties, which are then compared with experimental data for validation. researchgate.net For this compound, this includes the prediction of its vibrational (infrared and Raman) and electronic (UV-Vis) spectra.
DFT calculations can accurately predict the vibrational frequencies of molecules, which correspond to the peaks observed in infrared and Raman spectra. iau.ir These predictions can aid in the characterization of newly synthesized compounds containing the this compound unit.
As mentioned earlier, TDDFT is the method of choice for predicting electronic absorption spectra. scispace.com By calculating the excitation energies and oscillator strengths, researchers can simulate the UV-Vis spectrum of this compound and its derivatives. nih.gov These theoretical spectra are invaluable for interpreting experimental results and understanding the nature of electronic transitions.
Simulations of Polymerization Pathways and Mechanisms
Understanding the process by which monomers like this compound link together to form polymers is crucial for controlling the properties of the final material. Computational simulations can provide valuable insights into polymerization pathways and mechanisms. mdpi.com
Polymerization reactions can proceed through various mechanisms, such as chain-reaction or step-reaction polymerization. uomustansiriyah.edu.iq In chain-reaction polymerization, the process involves initiation, propagation, and termination steps. uomustansiriyah.edu.iqlibretexts.org Computational models can be developed to simulate these steps, taking into account the reactivity of the monomer and the reaction conditions. diva-portal.org For example, simulations can help to understand the preferred sites of reaction on the this compound monomer and how this influences the final polymer structure.
Computational Design of Difluorothiophene-Based Materials with Tailored Properties
One of the most exciting applications of computational chemistry is the rational design of new materials with specific, tailored properties. mdpi.comtudelft.nl By systematically modifying the structure of this compound-based molecules in silico, researchers can predict which modifications are most likely to lead to materials with improved performance for applications such as organic solar cells and field-effect transistors. researchgate.net
Emerging Research Directions and Future Perspectives
Novel Synthetic Routes and Sustainable Methodologies
The synthesis of 2,3-difluorothiophene and its derivatives is a critical area of research, with a focus on developing more efficient and environmentally friendly methods.
One established method for the synthesis of this compound involves selective, sequential halide exchange reactions. ucc.ie This process starts with 2,3-dibromothiophene (B118489), which is treated with n-butyllithium and N-fluorosulfonimide (NFSI) to yield 2-fluorothiophene. ucc.ie A subsequent reaction under similar conditions affords the desired this compound. ucc.ie
Researchers are also exploring direct (hetero)arylation polycondensation (DArP) as a more sustainable alternative to traditional methods like Stille coupling, which often involve toxic organostannane reagents. researchgate.net DArP offers a more straightforward route for creating conjugated polymers. researchgate.net Furthermore, the development of green polymerization methods and processing strategies is a key goal to meet industrial requirements. researchgate.net This includes the use of biomass-derived solvents and more energy-efficient reaction conditions. researchgate.net The principles of green chemistry are increasingly being applied to the synthesis of nanomaterials, with a focus on using non-toxic, inexpensive, and reusable reagents. beilstein-journals.orgjchemrev.comnih.gov
Exploration of New Polymeric Architectures and Multi-component Systems
The incorporation of this compound into polymeric structures has led to the development of materials with enhanced electronic properties. The fluorine atoms are highly electron-withdrawing, which can influence the energy levels and planarity of the resulting polymers. researchgate.netkaust.edu.sa
Donor-acceptor (D-A) copolymers are a significant area of focus. In these systems, this compound can act as a weak electron-accepting unit when combined with electron-rich monomers. researchgate.net For example, copolymers of this compound with units like benzo[1,2-b:4,5-b']dithiophene (BDT) have been synthesized for use in organic solar cells. researchgate.net The introduction of fluorine can lead to deeper highest occupied molecular orbital (HOMO) energy levels, which is beneficial for achieving high open-circuit voltages in photovoltaic devices. researchgate.net
Researchers are also investigating the use of this compound in more complex architectures, such as those involving diketopyrrolopyrrole (DPP) and thieno[3,4-c]pyrrole-4,6-dione (B1257111) (TPD) units. kaust.edu.saresearchgate.net These polymers are being explored for applications in organic field-effect transistors (OFETs) and all-polymer solar cells. acs.orgresearchgate.net The combination of different electron-deficient motifs within the same polymer backbone is a strategy to fine-tune the optical and electronic properties of the material. kaust.edu.sa For instance, the inclusion of 2,1,3-benzothiadiazole (B189464) (BT) alongside TPD and this compound has been shown to narrow the optical gap and improve electron mobility. kaust.edu.sa
Advanced Characterization Techniques for Structure-Function Elucidation
A deep understanding of the relationship between the molecular structure of this compound-based materials and their functional properties is crucial for designing next-generation devices. A suite of advanced characterization techniques is employed to probe these relationships.
Thermal and Mechanical Analysis: Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to evaluate the thermal properties of these polymers. taylorfrancis.comtechnologynetworks.com Dynamic Mechanical Analysis (DMA) provides insights into their viscoelastic properties, which is important for applications requiring mechanical flexibility. taylorfrancis.comspecificpolymers.com
Spectroscopic and Microscopic Techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Raman spectroscopy are essential for confirming the chemical structure and identifying functional groups within the polymers. technologynetworks.com UV-vis spectroscopy is used to determine the optical properties, such as the bandgap. acs.org For morphological characterization, techniques like synchrotron two-dimensional grazing-incidence wide-angle X-ray scattering (GIWAXS) and atomic force microscopy (AFM) are employed to study the crystallinity and molecular packing of thin films. researchgate.net
Electrochemical and Device Characterization: Cyclic voltammetry is a key technique for determining the electrochemical properties and energy levels (HOMO and LUMO) of the polymers. researchgate.net The performance of these materials in electronic devices is assessed by fabricating and testing organic field-effect transistors (OFETs) and organic solar cells (OSCs). acs.org This allows for the measurement of critical parameters like charge carrier mobility and power conversion efficiency. acs.org
Theoretical Advancements in Predicting Material Performance
Theoretical modeling plays an increasingly important role in accelerating the design and discovery of new materials based on this compound.
Density Functional Theory (DFT): DFT calculations are widely used to predict the geometric and electronic properties of these materials. researchgate.netresearchgate.net For example, DFT can be used to assess the planarity of the polymer backbone, which is a critical factor for efficient charge transport. researchgate.net It also allows for the calculation of HOMO and LUMO energy levels, providing insights into the potential performance of the material in electronic devices. kaust.edu.sa
Machine Learning Models: More recently, machine learning (ML) models are being developed to predict material properties and performance. mdpi.com These models can be trained on existing experimental data to identify complex relationships between material composition, structure, and performance. mdpi.com For instance, ML models can predict the thermal properties or even the power conversion efficiency of a solar cell based on the molecular structure of the polymer. mdpi.com The use of interpretable machine learning frameworks can also help in understanding the key factors that influence material performance. mdpi.com
Q & A
Q. What are the common synthetic routes for 2,3-Difluorothiophene, and how do reaction conditions impact yield?
Synthesis of this compound typically involves fluorination strategies or cyclization of pre-functionalized precursors. A validated method includes the use of difluorocarbene-triggered cyclization , where sodium chlorodifluoroacetate (SCDA) reacts with alkenes or alkynes under controlled thermal conditions (e.g., 80–100°C in DMF) to form fluorinated dihydrothiophene intermediates, followed by dehydrogenation . Reaction efficiency depends on solvent polarity, temperature, and the electronic nature of the starting material. For instance, electron-deficient substrates favor higher yields due to enhanced electrophilic difluorocarbene reactivity. Alternative routes may involve Grignard reagent coupling with fluorinated benzoyl chlorides, though steric hindrance from fluorine substituents can reduce reaction rates .
Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?
Structural elucidation requires a combination of NMR spectroscopy (¹⁹F and ¹H), X-ray crystallography , and mass spectrometry . For crystallographic analysis, single-crystal X-ray diffraction (SCXRD) reveals bond lengths and angles, such as the C–F bond (~1.34 Å) and planarity of the thiophene ring. Displacement parameters (e.g., Uiso values for hydrogen atoms) help confirm molecular rigidity . ¹⁹F NMR chemical shifts typically range between -110 to -130 ppm for aromatic fluorine atoms, influenced by neighboring substituents. High-resolution mass spectrometry (HRMS) with electron ionization (EI) or electrospray ionization (ESI) confirms molecular weight within ±2 ppm error .
Advanced Questions
Q. How do non-covalent S···F interactions influence the electronic properties and stability of this compound derivatives?
The S···F intramolecular interactions (2.8–3.2 Å) in this compound derivatives enhance rigidity and planarize the thiophene ring, reducing reorganization energy during charge transport. These interactions increase the HOMO-LUMO gap by ~0.2–0.4 eV compared to non-fluorinated analogs, as shown by density functional theory (DFT) calculations. This structural stabilization is critical for organic electronics, where reduced conformational flexibility improves charge-carrier mobility . Experimental validation involves comparing absorption spectra (e.g., UV-Vis λmax shifts) and cyclic voltammetry to assess oxidation/reduction potentials.
Q. What mechanistic insights explain regioselective fluorination in thiophene derivatives, and how can this guide functionalization?
Regioselectivity in fluorination is governed by electronic and steric factors . Electrophilic fluorinating agents (e.g., Selectfluor) preferentially target electron-rich positions (C2/C3 in thiophene) due to favorable π-orbital overlap. Computational models (e.g., Fukui indices) predict reactive sites, while isotopic labeling (¹⁸F) tracks substitution patterns. For this compound, competitive pathways (direct fluorination vs. cycloaddition) are modulated by solvent polarity: polar aprotic solvents (e.g., acetonitrile) favor ionic intermediates, whereas non-polar solvents stabilize radical mechanisms .
Q. How does fluorination at the 2,3-positions impact charge transport in organic semiconductors?
Fluorination at C2/C3 positions reduces π-π stacking distances (3.4 Å vs. 3.6 Å in non-fluorinated thiophenes), enhancing intermolecular charge transfer. Time-resolved microwave conductivity (TRMC) measurements show a 30–50% increase in mobility (µ ~0.1–0.3 cm²/V·s) for this compound-based polymers. The electron-withdrawing fluorine atoms lower the LUMO energy by ~0.5 eV, improving electron injection in n-type semiconductors . Transient absorption spectroscopy further reveals reduced exciton recombination lifetimes (<100 ps), critical for photovoltaic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
